Cas no 889945-11-3 (methyl 3-amino-3-(4-ethylphenyl)propanoate)

Methyl 3-amino-3-(4-ethylphenyl)propanoate is a versatile intermediate in organic synthesis, characterized by its amino ester functional group and aromatic substitution. The compound’s structure, featuring both an ethylphenyl moiety and a reactive amino group, makes it valuable for constructing more complex molecules, particularly in pharmaceutical and agrochemical applications. Its ester group enhances solubility in organic solvents, facilitating further derivatization. The presence of the amino group allows for selective modifications, such as amidation or reductive alkylation. This compound is particularly useful in the synthesis of β-amino acid derivatives, which are key building blocks in bioactive compounds. Proper handling under inert conditions is recommended to preserve its reactivity.
methyl 3-amino-3-(4-ethylphenyl)propanoate structure
889945-11-3 structure
Product name:methyl 3-amino-3-(4-ethylphenyl)propanoate
CAS No:889945-11-3
MF:C12H17NO2
MW:207.268883466721
MDL:MFCD06016182
CID:2126654
PubChem ID:4913124

methyl 3-amino-3-(4-ethylphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-3-(4-ethylphenyl)propanoate
    • EN300-23044535
    • AKOS005599708
    • Propionic acid, 3-amino-3-(4-ethylphenyl)-, methyl ester
    • CS-0458606
    • AB01333019-02
    • Benzenepropanoic acid, beta-amino-4-ethyl-, methyl ester hydrochloride
    • FT-0769951
    • STK686556
    • NCGC00339670-01
    • 889945-11-3
    • AYPDUDDQDAFJQH-UHFFFAOYSA-N
    • MDL: MFCD06016182
    • Inchi: 1S/C12H17NO2/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2/h4-7,11H,3,8,13H2,1-2H3
    • InChI Key: AYPDUDDQDAFJQH-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(C1C=CC(CC)=CC=1)N)=O

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1.4

methyl 3-amino-3-(4-ethylphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23044535-0.25g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 95%
0.25g
$735.0 2024-06-20
Enamine
EN300-23044535-0.1g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 95%
0.1g
$703.0 2024-06-20
Enamine
EN300-23044535-5.0g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 95%
5.0g
$2318.0 2024-06-20
Enamine
EN300-23044535-1g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3
1g
$800.0 2023-09-15
Enamine
EN300-23044535-5g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3
5g
$2318.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529273-500mg
Methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 98%
500mg
¥15087.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529273-100mg
Methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 98%
100mg
¥13824.00 2024-04-26
Enamine
EN300-23044535-0.5g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 95%
0.5g
$768.0 2024-06-20
Enamine
EN300-23044535-2.5g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 95%
2.5g
$1568.0 2024-06-20
Enamine
EN300-23044535-10.0g
methyl 3-amino-3-(4-ethylphenyl)propanoate
889945-11-3 95%
10.0g
$3438.0 2024-06-20

methyl 3-amino-3-(4-ethylphenyl)propanoate Related Literature

Additional information on methyl 3-amino-3-(4-ethylphenyl)propanoate

Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS No. 889945-11-3): A Comprehensive Overview

Methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS No. 889945-11-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the development of novel therapeutic agents and advanced materials. The intricate molecular framework of methyl 3-amino-3-(4-ethylphenyl)propanoate incorporates both aromatic and aliphatic moieties, which contribute to its versatile reactivity and potential applications in synthetic chemistry.

The chemical structure of methyl 3-amino-3-(4-ethylphenyl)propanoate consists of a propionic acid derivative substituted with an amino group and an ethylphenyl moiety. This configuration endows the compound with a balance of basicity and lipophilicity, making it an attractive candidate for various biochemical interactions. The presence of the amino group allows for further functionalization via amide bond formation, while the ethylphenyl ring enhances its solubility in organic solvents, facilitating its use in solution-phase reactions.

In recent years, methyl 3-amino-3-(4-ethylphenyl)propanoate has been extensively studied for its potential applications in drug discovery and development. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, including protease inhibitors and anti-inflammatory agents. The compound's ability to undergo selective modifications has been exploited in the creation of libraries of derivatives for high-throughput screening, enabling researchers to identify novel pharmacophores with enhanced biological activity.

One of the most compelling aspects of methyl 3-amino-3-(4-ethylphenyl)propanoate is its role in the synthesis of advanced materials. The compound's dual functionality—combining an amino group with an aromatic ring—makes it a suitable precursor for polymers and coatings that exhibit improved mechanical strength and thermal stability. These properties are particularly relevant in industries requiring high-performance materials, such as aerospace and automotive manufacturing.

The latest research on methyl 3-amino-3-(4-ethylphenyl)propanoate has also explored its potential in medicinal chemistry. Studies have demonstrated its efficacy as a building block for the development of small-molecule drugs targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer progression, highlighting its therapeutic potential. The ability to fine-tune the pharmacological properties of these derivatives through structural modifications offers a promising avenue for developing next-generation therapeutics.

The synthetic pathways for producing methyl 3-amino-3-(4-ethylphenyl)propanoate have been optimized to ensure high yield and purity, making it readily available for industrial applications. Advanced catalytic methods have been employed to streamline the synthesis process, reducing both cost and environmental impact. These advancements underscore the compound's importance as a cornerstone in modern chemical manufacturing.

The versatility of methyl 3-amino-3-(4-ethylphenyl)propanoate extends beyond pharmaceuticals and materials science. Its unique chemical properties have also been leveraged in agrochemical research, where it serves as a precursor for developing novel pesticides and herbicides. These compounds are designed to enhance crop protection while minimizing ecological harm, aligning with global efforts toward sustainable agriculture.

In conclusion, methyl 3-amino-3-(4-ethylphenyl)propanoate (CAS No. 889945-11-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its structural versatility, coupled with its reactivity, makes it an indispensable tool in pharmaceutical research, material science, and agrochemical development. As scientific understanding continues to evolve, the potential uses for this compound are expected to expand even further, solidifying its role as a cornerstone of modern chemical innovation.

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